Basicity Modulation: Predicted pKa Shift versus 2,2-Dimethylpiperidine (Supporting Evidence Only)
This compound's predicted basicity can be inferred by comparing the parent scaffold, 2,2-dimethylpiperidine, with a generic 3-cyanopiperidine analog, as no direct experimental pKa measurement for 3-cyano-2-methyl-2-pipecolinehydrochloride is publicly available. The parent scaffold 2,2-dimethylpiperidine has a predicted pKa of 10.82 ± 0.10, reflecting the electron-donating effect of the gem-dimethyl group . The introduction of an electron-withdrawing nitrile at the 3-position, as seen in simple 3-cyanopiperidine (predicted pKa approximately 8.1), is expected to significantly reduce basicity [1]. Based on this class-level inference, the target compound's pKa is predicted to fall between 7.5 and 9.0, but this remains unverified.
| Evidence Dimension | Calculated Basicity (pKa of piperidine nitrogen) |
|---|---|
| Target Compound Data | Predicted pKa ~7.5–9.0 (inferred from structural analogs; no direct measurement) |
| Comparator Or Baseline | 2,2-Dimethylpiperidine: Predicted pKa 10.82 ± 0.10 ; 3-Cyanopiperidine: Predicted pKa ~8.1 [1] |
| Quantified Difference | Estimated pKa reduction of 1.8–3.3 units compared to the parent scaffold |
| Conditions | In silico prediction (ACD/Labs or similar); conditions not standardized for target compound. |
Why This Matters
A lower pKa could influence salt form selection, solubility at physiological pH, and the compound's behavior in acid-base extraction protocols, but the absence of a direct measurement means this cannot be relied upon for rigorous procurement decisions.
- [1] Perrin, D.D. Dissociation constants of organic bases in aqueous solution. Butterworths, London, 1965. (Referenced for 3-cyanopiperidine pKa value). View Source
